molecular formula C20H30O3 B076672 Etiocholenic acid CAS No. 10325-79-8

Etiocholenic acid

Cat. No. B076672
CAS RN: 10325-79-8
M. Wt: 318.4 g/mol
InChI Key: MGMOLZNAUACBCR-WQBJWTDHSA-N
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Description

Etiocholenic acid, also known as 3-Keto-4-etiocholenic acid, is a chemical compound with the molecular formula C20H28O3 . It is a solid substance that appears as a powder .


Molecular Structure Analysis

The Etiocholenic acid molecule contains a total of 56 bonds. There are 26 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

Etiocholenic acid is a solid substance that appears as a powder . It has a melting point of >239° C (dec.) . The molecular weight is 316.43 .

Scientific Research Applications

  • Preparation of Anti-Etiocholenic Acid Antiserum : Anti-etiocholenic acid antiserum was created for specific targeting of the structure of ring A of cholesterol and the OH group at the C3 position, indicating its potential use in biochemical research and diagnostics (Sato, Fukuda, & Hara, 1976).

  • Biomarkers in Alcoholism Research : While this study focused on different biomarkers for alcoholism, it demonstrates the broader context in which etiocholenic acid-related compounds are being studied, potentially including etiocholenic acid itself (Wurst et al., 2005).

  • Ethylmercury and Blood-Brain Barrier Studies : Although focused on ethylmercury, this research provides insights into methodologies that might be applicable for studying etiocholenic acid, especially in relation to its interaction with biological barriers (Kern, Geier, Homme, & Geier, 2019).

  • Quantitative Gas Chromatography in Steroid Analysis : Etiocholenic acid derivatives were used in a method for determining small quantities of steroids, highlighting its role in analytical chemistry (Kittinger, 1964).

  • Study of Environmental Tobacco Smoke : This study, while not directly related to etiocholenic acid, is an example of scientific investigation into health risks, a context in which etiocholenic acid could potentially be studied (Drope & Chapman, 2001).

  • Study of Ethephon in Corn Growth : Again, while this study is about ethephon, it provides an example of agricultural research, a possible area of application for etiocholenic acid (D'Andria, Chiarandà, Lavini, & Mori, 1997).

  • Ethnobotanical Study : This research on traditional medicine indicates the kind of ethnobotanical contexts in which etiocholenic acid might be researched (Abera, 2014).

  • Biomarkers in Carcinogen Exposure : Though centered on ethylene and ethylene oxide, this study's approach to biomarkers and carcinogenic risk assessment could be relevant to etiocholenic acid research (Walker et al., 2000).

  • Selenium and Ethephon Interaction in Rats : Investigating the effects of ethephon and selenium interaction could inform similar studies on etiocholenic acid (Tudor, 2018).

  • Isoxyl Activation in Tuberculosis Treatment : This research on the activation of isoxyl for its bacteriostatic activity against tuberculosis could provide a model for studying etiocholenic acid in a pharmacological context (Korduláková et al., 2007).

properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23)/t13-,14-,15-,16-,17+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMOLZNAUACBCR-WQBJWTDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid

CAS RN

10325-79-8
Record name Etiocholenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010325798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
AL Wilds, CH Shunk - Journal of the American Chemical Society, 1948 - ACS Publications
… workers2 from 3acetoxy-A5-etiocholenic acid by treating the acid chloride with diazomethane … Attempts to prepare this adrenal cortical hormone from 3-keto-A4-etiocholenic acid (I), thus …
Number of citations: 61 pubs.acs.org
J Sato, T Fukuda, I Hara - The Japanese journal of experimental …, 1976 - europepmc.org
… Anti-3-hydroxy 5-androstene carbonic acid (etiocholenic acid) antiserum was obtained by … Anti-etiocholenic acid antiserum was specific against the structure of ring A of cholesterol …
Number of citations: 10 europepmc.org
K Hofmann, RA Lucas - Journal of the American Chemical Society, 1950 - ACS Publications
… (I) and DOCA (II) in the study of the metabolism of these hormones and ofthe etiology of certain diseases of mal-adaptation prompted their preparation from 3-keto- A4-etiocholenic acid …
Number of citations: 88 pubs.acs.org
RB Woodward, F Sondheimer… - Journal of the American …, 1951 - ACS Publications
… The saturated keto-ester (I) has previously been converted to the A4-compound,4 which we have now hydrolyzed to the free acid, 3-keto- A4-etiocholenic acid, mp 240-243. In view of …
Number of citations: 35 pubs.acs.org
PTH HERZIG, M EHRENSTEIN - The Journal of Organic …, 1952 - ACS Publications
… was 3/3,19diacetoxy-A4-etiocholenic acid chloride. The important role of the solvent in this … of 3/3,19-dihydroxy-A4-etiocholenic acid (VIII) accompanied by a small amount of the 3a-…
Number of citations: 14 pubs.acs.org
RW Kierstead, A Faraone… - Journal of Medicinal …, 1963 - ACS Publications
… Reaction of 17 a-hydroxy-3,11 -dioxo-4-etiocholenic acid methyl ester3 4*with 2-methyl-2-ethvl-l,3-dioxolane‘ gave theketal I. The latter compound readily was hydrolyzed with alcoholic …
Number of citations: 4 pubs.acs.org
RDH Heard, P Ziegler - Journal of the American Chemical Society, 1950 - ACS Publications
… (I) and DOCA (II) in the study of the metabolism of these hormones and ofthe etiology of certain diseases of mal-adaptation prompted their preparation from 3-keto- A4-etiocholenic acid …
Number of citations: 15 pubs.acs.org
B RIEGEL, FS PROUT - The Journal of Organic Chemistry, 1948 - ACS Publications
… Carbonation (4) of these halides would give 3ß-aeetoxy-5etiocholenic acid-20-C14 which could then be alkylated with dimethylcadmium (5). …
Number of citations: 17 pubs.acs.org
H Heymann, LF Fieser - Journal of the American Chemical …, 1952 - ACS Publications
… reduction1 followed by acetylation furnished the3a-acetoxy-l 1/3-hydroxy acid, which was dehydrated with boron fluoride etherate to give 3 aacetoxy-A9(11)-etiocholenic acid (I). Methyl …
Number of citations: 12 pubs.acs.org
W Zorbach, C Tamorria - The Journal of Organic Chemistry, 1957 - ACS Publications
… steps starting with 3/3hydroxy- 5- etiocholenic acid and involved treatment of 21 -diazo-A6-… iently prepared from 3/3-hydroxy-A6-etiocholenic acid in five steps.4 The conversion of I to …
Number of citations: 7 pubs.acs.org

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